Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) []. It is classified as an antineoplastic agent and plays a pivotal role in scientific research, particularly in the study of non-small cell lung cancer (NSCLC) []. Osimertinib is highly selective for both EGFR-TKI-sensitizing and EGFR T790M resistance mutations [].
Osimertinib belongs to the class of small molecule inhibitors specifically targeting tyrosine kinases involved in cancer signaling pathways. Its classification as an antineoplastic agent places it within the broader category of cancer therapeutics, focusing on precision medicine that tailors treatment based on genetic mutations present in tumors.
The synthesis of Osimertinib involves several chemical reactions that can be categorized into traditional and novel approaches:
Osimertinib's molecular formula is C19H22N4O3S, and its structure features:
The compound's three-dimensional conformation is crucial for its binding affinity to the active site of the EGFR tyrosine kinase domain.
Osimertinib undergoes various chemical transformations during its synthesis:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .
Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase by covalently binding to cysteine residues in the enzyme's active site. This binding prevents autophosphorylation and subsequent downstream signaling pathways that promote tumor growth and survival. The selectivity for mutant forms of EGFR allows Osimertinib to effectively inhibit tumor proliferation while sparing normal cells expressing wild-type EGFR .
Relevant data from various studies indicate that Osimertinib maintains high stability and efficacy in clinical settings, which supports its continued use in targeted therapies for lung cancer .
Osimertinib is primarily used in clinical oncology for the treatment of non-small cell lung cancer harboring specific EGFR mutations. Its development has significantly improved patient outcomes compared to traditional chemotherapy regimens. Additionally, ongoing research explores its potential applications in combination therapies or as part of personalized medicine strategies targeting other oncogenic pathways .
The compound's efficacy as a diagnostic tool is also being investigated through imaging studies utilizing carbon-11 labeled isotopologues for positron emission tomography (PET), allowing for better visualization of tumor responses during treatment .
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) engineered to selectively target activating EGFR mutations (e.g., exon 19 deletions, L858R) and the acquired resistance mutation T790M. Its design centers on an acrylamide group that enables covalent binding to the cysteine-797 (C797) residue within the ATP-binding pocket of mutant EGFR. This bond formation is facilitated by Michael addition chemistry, where the acrylamide’s β-carbon undergoes nucleophilic attack by the thiol group of C797, resulting in irreversible inhibition [1] [5]. The covalent linkage prevents ATP binding and subsequent tyrosine kinase activation, rendering the receptor functionally inert [3].
The ATP-binding pocket of EGFR harbors C797 at its apex, a residue critical for osimertinib’s mechanism. Structural studies reveal that osimertinib’s pyrimidine core anchors the molecule via hydrogen bonds to Met793, while its indole group extends into the hydrophobic back pocket. The acrylamide side chain then optimally positions itself to covalently bond with C797 [5]. Mutations at C797 (e.g., C797S) abolish this covalent interaction, leading to resistance. In C797S mutants, serine’s smaller side chain and reduced nucleophilicity prevent bond formation, highlighting the residue’s indispensability [3] [6].
Osimertinib achieves >200-fold selectivity for T790M-mutant EGFR over wild-type (WT) EGFR. This selectivity arises from steric hindrance and differential binding kinetics. In WT EGFR, the smaller gatekeeper residue (threonine-790) creates a shallow hydrophobic pocket, allowing tighter binding of first-generation TKIs. The T790M mutation introduces a bulkier methionine residue, sterically excluding first-gen TKIs. Osimertinib’s aniline-pyrimidine structure exploits this enlarged pocket, enabling potent binding (IC₅₀ = 1 nM) [1] [5]. Conversely, its minimized interactions with Thr790 in WT EGFR reduce off-target effects, mitigating toxicities like skin rash or diarrhea [2] [6].
Table 1: Osimertinib Selectivity Against Key EGFR Mutants
EGFR Mutation | IC₅₀ (nM) | Selectivity vs. WT EGFR |
---|---|---|
L858R | 12 | ~100-fold |
T790M | 1 | ~200-fold |
Ex19Del | 15 | ~100-fold |
WT EGFR | 480 | — |
Data derived from enzyme inhibition assays [1] [5].
By inhibiting mutant EGFR, osimertinib disrupts critical oncogenic signaling cascades:
Table 2: Downstream Pathway Modulation by Osimertinib in EGFR-Mutant NSCLC
Pathway | Key Effectors | Osimertinib-Induced Change | Functional Outcome |
---|---|---|---|
RAS/RAF/MAPK | p-ERK1/2 | ↓ >80% | Cell-cycle arrest (G1) |
PI3K/AKT | p-AKT (Ser473) | ↓ 70–90% | Reduced survival/metabolism |
JAK/STAT | p-STAT3 (Tyr705) | ↓ 60–75% | Attenuated immune evasion |
Data from cell-line and xenograft models [1] [4] [9].
Osimertinib indirectly modulates transcription factor networks essential for tumor survival:
Cross-talk between STAT3 and NF-κB further amplifies oncogenic signals. For example, NF-κB induces IL-6 transcription, activating STAT3. Osimertinib partially disrupts this loop but may require combination therapies (e.g., with STAT3 inhibitors) for sustained suppression [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7